molecular formula C12H15BBrFO2 B6304906 2-Bromo-4-fluorophenylboronic acid pinacol ester CAS No. 1595078-01-5

2-Bromo-4-fluorophenylboronic acid pinacol ester

Cat. No. B6304906
CAS RN: 1595078-01-5
M. Wt: 300.96 g/mol
InChI Key: KEDMXIHAXBLVJU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-Bromo-4-fluorophenylboronic acid pinacol ester is C12H15BBrFO2 . The InChI key is KEDMXIHAXBLVJU-UHFFFAOYSA-N.


Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical reactions. For instance, they are used in catalytic protodeboronation, which is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

2-Bromo-4-fluorophenylboronic acid pinacol ester appears as a solid . It is stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Catalytic Protodeboronation

Pinacol boronic esters, such as 2-Bromo-4-fluorophenylboronic acid pinacol ester, are highly valuable building blocks in organic synthesis . They are used in catalytic protodeboronation, a process that involves the removal of a boron group from an organic compound . This process is particularly useful in the formal anti-Markovnikov hydromethylation of alkenes .

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The organoboron reagents used in this process, such as 2-Bromo-4-fluorophenylboronic acid pinacol ester, are relatively stable, readily prepared, and generally environmentally benign . They are also known for their rapid transmetalation with palladium (II) complexes .

Drug Delivery Systems

2-Bromo-4-fluorophenylboronic acid pinacol ester can be used to modify hyaluronic acid (HA) to create a reactive oxygen species (ROS)-responsive drug delivery system . This system can encapsulate drugs like curcumin to form drug-loaded nanoparticles .

Synthesis of Indolizidine

The protodeboronation of 2-Bromo-4-fluorophenylboronic acid pinacol ester has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . This process involves the use of a less nucleophilic lithium compound for boron ate complex formation .

Synthesis of Alkanes

The protodeboronation of 2-Bromo-4-fluorophenylboronic acid pinacol ester can be used in the formal hydrogenation of unactivated alkenes to alkanes . This process involves a radical chain reaction .

Chemical Transformations

The increased stability of 2-Bromo-4-fluorophenylboronic acid pinacol ester makes it attractive for chemical transformations where the valuable boron moiety remains in the product . These transformations include homologations, conjunctive cross couplings, and radical-polar crossover reactions .

Mechanism of Action

Target of Action

The primary target of 2-Bromo-4-fluorophenylboronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this pathway.

Pharmacokinetics

It’s known that the compound is relatively stable . The compound’s stability and its ability to readily form bonds with other compounds suggest that it may have good bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, leading to the creation of a variety of complex organic compounds .

Action Environment

The action of 2-Bromo-4-fluorophenylboronic acid pinacol ester can be influenced by environmental factors. For instance, the pH strongly influences the rate of the reaction . The compound is only marginally stable in water, and its hydrolysis is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Safety and Hazards

This compound may cause irritation and may be harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

2-(2-bromo-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BBrFO2/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(15)7-10(9)14/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDMXIHAXBLVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BBrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-fluorophenylboronic acid pinacol ester

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